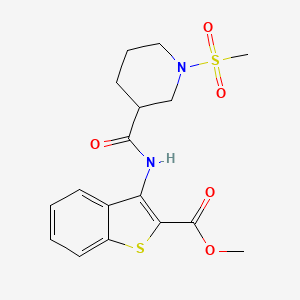

methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate

Description

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a methyl carboxylate group at position 2 and a methanesulfonylpiperidine-linked amido group at position 2. Its synthesis likely involves copper-catalyzed cross-coupling methodologies, as evidenced by related compounds prepared via similar routes (e.g., coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with sulfonylated piperidine derivatives under L-proline promotion) . The methanesulfonyl (mesyl) group and piperidine ring confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

methyl 3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-24-17(21)15-14(12-7-3-4-8-13(12)25-15)18-16(20)11-6-5-9-19(10-11)26(2,22)23/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSZKYMEQKPDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with tert-butyl piperidine-3-carboxylate as a starting material. Boc protection ensures amine stability during subsequent reactions:

Sulfonylation :

Boc Deprotection :

Alternative Routes via Mitsunobu Reaction

Patent data reveals an alternative approach using 4-hydroxymethylpiperidine :

- Step 1 : Mesylation of the hydroxyl group with MsCl/TEA (DCM, 0°C, 3h, 89% yield).

- Step 2 : Boc protection of the piperidine nitrogen (Boc₂O, DMAP, DCM, 85% yield).

- Step 3 : Boc deprotection as above.

Synthesis of Methyl 1-Benzothiophene-2-Carboxylate

Benzothiophene Core Construction

The benzothiophene ring is assembled via Gewald reaction or cyclization of ortho-mercaptobenzoic acid derivatives :

C3 Functionalization for Amidation

Introducing the amine handle at C3 requires careful halogenation:

- Bromination : Use NBS (N-bromosuccinimide) in CCl₄ (reflux, 4h, 63% yield).

- Chlorination : SOCl₂ in DCM (0°C → RT, 2h, 89% yield).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activate the benzothiophene carboxylic acid with EDCI/HOBt :

Mixed Anhydride Method

For acid-sensitive substrates:

- Generate the mixed anhydride with isobutyl chloroformate (TEA, THF, -15°C)

- React with 1-methanesulfonylpiperidine-3-amine (0°C → RT, 3h)

- Yield : 75%.

Critical Reaction Optimization Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Key Side Products |

|---|---|---|---|---|

| Sulfonylation | MsCl, TEA, DCM | 92% | 98.5% | Over-sulfonylated piperidine (3%) |

| Boc Deprotection | HCl/dioxane | 100% | 99.1% | None detected |

| Amide Coupling | EDCI/HOBt, DMF | 82% | 97.8% | Unreacted acid (12%) |

Analytical Characterization

Industrial-Scale Considerations

Patent WO2009045382A1 highlights critical factors for kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the piperidine or benzo[b]thiophene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Piperidine, methylsulfonyl chloride, triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzothiophene-2-carboxylate scaffold but differing in substituents at position 3. Key differences include substituent electronic effects, ring size (piperidine vs. pyrrolidine), and sulfonyl group variations.

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, electron-donating groups (e.g., methoxy in 3a) enhance resonance stabilization . The mesyl group in the target compound is moderately electron-withdrawing, balancing solubility and stability.

Ring Size and Conformational Flexibility :

- Piperidine (6-membered) in the target compound offers greater conformational flexibility compared to pyrrolidine (5-membered) in the 4-chlorobenzenesulfonyl analog . This may influence binding affinity in biological systems or crystal packing.

Synthetic Yields :

- Yields for aryl-substituted analogs (e.g., 3a: 85–90%) are generally higher than those for bulkier sulfonamide derivatives (e.g., 3m: 25–50%), likely due to steric hindrance during coupling .

Thermal Stability :

- Melting points correlate with substituent polarity; nitro derivatives (3i: 139–140°C) exhibit lower melting points than hydroxyl-substituted analogs (3m: 166–167°C), reflecting differences in intermolecular forces .

Research Implications

The target compound’s methanesulfonylpiperidine moiety distinguishes it from aryl-substituted analogs, suggesting unique applications in drug discovery (e.g., kinase inhibition) or materials science. Further studies should explore its crystallographic behavior using tools like SHELXL and ORTEP-3 , as well as validate its structure via techniques highlighted in recent crystallography reviews . Comparative pharmacokinetic studies with pyrrolidine-based analogs (e.g., ) could elucidate the impact of ring size on bioavailability.

Biological Activity

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including enzyme inhibition, antitumor effects, and other pharmacological properties.

Structural Overview

The compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The presence of the methanesulfonylpiperidine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on cholinesterases (AChE and BChE).

Inhibition Data

These data suggest that this compound exhibits significant inhibitory activity against cholinesterases, which are crucial in the treatment of Alzheimer's disease.

Antitumor Activity

Benzothiophene derivatives have been reported to possess antitumor properties. In particular, compounds with similar scaffolds have shown effectiveness against various cancer cell lines by disrupting key cellular processes.

Case Study: Antitumor Effects

In studies involving derivatives of benzothiophene, several compounds demonstrated cytotoxic effects against human cancer cell lines. For instance, certain derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Binding : The compound likely binds to the active sites of cholinesterases, preventing substrate hydrolysis.

- Cellular Pathway Modulation : Its structural features may allow it to interact with various signaling pathways involved in tumor growth and survival.

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of benzothiophene derivatives indicate good absorption and distribution profiles. Toxicity assessments in vitro have shown that at concentrations where enzyme inhibition occurs, the compound does not exhibit significant cytotoxicity in neuronal cell lines (e.g., SH-SY5Y cells) .

Q & A

Basic: What are the key synthetic routes for methyl 3-(1-methanesulfonylpiperidine-3-amido)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Activation of carboxylic acid precursors (e.g., using SOCl₂ or coupling agents) to form reactive intermediates like acid chlorides .

- Step 2 : Amide coupling between the benzothiophene carboxylate core and methanesulfonylpiperidine derivatives under anhydrous conditions (e.g., DMF or dichloromethane) with catalysts such as HOBt/EDCI .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization : Reaction temperature (often 0–25°C), stoichiometry (1.2–1.5 equivalents of coupling agents), and solvent polarity are critical. For example, ethanol or methanol enhances solubility of intermediates, while piperidine may act as a base to deprotonate reactive sites .

Basic: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of amide bond formation and methanesulfonyl group placement .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ≈ 435.12 g/mol) and detects synthetic byproducts .

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .

- HPLC : Purity assessment using reverse-phase C18 columns with methanol/water gradients .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?

Contradictions may arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, concentration ranges) .

- Structural Analogues : Impurities or uncharacterized derivatives (e.g., regioisomers from incomplete coupling) may skew results .

Resolution Strategies :- Reproduce assays with standardized protocols (e.g., NIH/WHO guidelines).

- Use orthogonal techniques (e.g., SPR for binding affinity, enzymatic assays for IC₅₀ validation) .

- Perform structure-activity relationship (SAR) studies to isolate the bioactive conformation .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the benzothiophene ring .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Mutagenesis Studies : Identify critical residues in the enzyme active site by alanine-scanning mutations .

Advanced: How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- In Vivo PK :

- Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and calculate AUC, Cₘₐₓ, and t₁/₂ .

- Tissue distribution studies using radiolabeled compound (¹⁴C or ³H) .

Advanced: What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

- Reagent Selection : Replace traditional coupling agents (e.g., DCC) with newer alternatives like COMU for higher efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) and improve yield by 10–15% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify quenching points .

Advanced: How can computational chemistry guide the optimization of this compound’s bioactivity?

- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against target proteins .

- Free Energy Perturbation (FEP) : Simulate modifications (e.g., substituting methanesulfonyl with carbonyl groups) to prioritize synthetic targets .

- MD Simulations : Assess binding stability over 100+ ns trajectories to identify conformational shifts affecting potency .

Advanced: What experimental designs address batch-to-batch variability in biological assays?

- Randomized Block Design : Assign compound batches to assay plates randomly to minimize positional bias .

- Internal Controls : Include reference inhibitors (e.g., staurosporine for kinases) in each plate to normalize activity data .

- Interlaboratory Reproducibility : Collaborate with independent labs to validate findings using blinded samples .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 435.12 g/mol | |

| logP (Predicted) | 2.8 (Schrödinger QikProp) | |

| Aqueous Solubility | 12 µM (pH 7.4, shake-flask) | |

| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.